1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone
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Overview
Description
1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.3 g/mol . It is also known by its systematic name, 6,7,8,9-tetrahydro-5-benzocycloheptenone . This compound is characterized by its unique structure, which includes a benzocycloheptenone core with methoxy groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone can be achieved through various synthetic routes. One common method involves the reaction of δ-valerolactone with benzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out at a reflux temperature of 80°C for 14 hours. After the reaction is complete, the mixture is cooled, and the product is isolated through a series of extraction and purification steps.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways. For instance, its oxidation products may interact with cellular components, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Benzosuberone:
2,3-Benzosuberone: Another related compound with slight structural variations.
Uniqueness
1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1,4-dimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O3/c1-15-11-7-8-12(16-2)13-9(11)5-3-4-6-10(13)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
NWPFWBZSTHWIQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCC(=O)C2=C(C=C1)OC |
Origin of Product |
United States |
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